molecular formula C13H16N2O2 B11757686 tert-Butyl 5-amino-2H-isoindole-2-carboxylate

tert-Butyl 5-amino-2H-isoindole-2-carboxylate

Cat. No.: B11757686
M. Wt: 232.28 g/mol
InChI Key: WRUPCDJFEYTJTG-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-2H-isoindole-2-carboxylate: is a chemical compound with the molecular formula C13H18N2O2 . It is a derivative of isoindole, a heterocyclic compound containing nitrogen.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-amino-2H-isoindole-2-carboxylate typically involves the esterification of isoindoline-2-carboxylic acid with tert-butanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature and pressure .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted isoindole derivatives .

Scientific Research Applications

Chemistry: tert-Butyl 5-amino-2H-isoindole-2-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis .

Biology: In biological research, this compound is used to study the effects of isoindole derivatives on biological systems.

Medicine: The compound is being investigated for its potential medicinal properties. It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it valuable in various industrial applications .

Mechanism of Action

The mechanism of action of tert-Butyl 5-amino-2H-isoindole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison: tert-Butyl 5-amino-2H-isoindole-2-carboxylate is unique due to its specific substitution pattern and the presence of the tert-butyl ester group. This makes it more stable and less reactive compared to other similar compounds. Its unique structure also imparts specific chemical and biological properties, making it valuable in various applications .

Properties

Molecular Formula

C13H16N2O2

Molecular Weight

232.28 g/mol

IUPAC Name

tert-butyl 5-aminoisoindole-2-carboxylate

InChI

InChI=1S/C13H16N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h4-8H,14H2,1-3H3

InChI Key

WRUPCDJFEYTJTG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C=C2C=CC(=CC2=C1)N

Origin of Product

United States

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